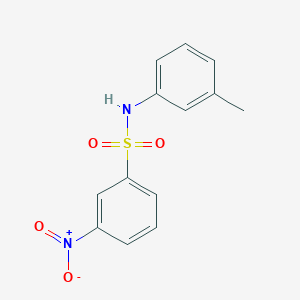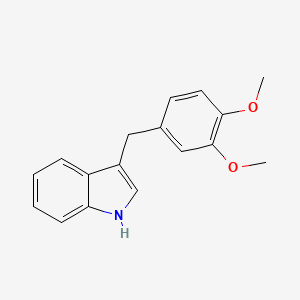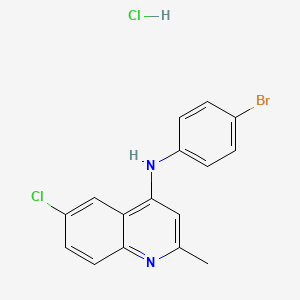![molecular formula C26H24N2O3 B5014324 4-[(mesitylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5014324.png)
4-[(mesitylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Mesitylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione, commonly known as MMPI, is a chemical compound that belongs to the class of isoquinolinediones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of MMPI is primarily attributed to its ability to inhibit the activity of CDK4 and MMPs. CDK4 inhibition leads to cell cycle arrest and apoptosis, which is the basis of its anticancer activity. MMP inhibition leads to the prevention of extracellular matrix degradation, which is beneficial in the treatment of various diseases, including cancer, arthritis, and atherosclerosis. MMPI has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMPI are diverse and depend on the specific application. In cancer, MMPI has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation, MMPI has been found to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In neurodegenerative diseases, MMPI has been shown to inhibit the production of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. MMPI has also been shown to exhibit cardioprotective effects by reducing oxidative stress and preventing myocardial damage.
実験室実験の利点と制限
One of the major advantages of using MMPI in lab experiments is its potency and specificity. MMPI exhibits high selectivity towards CDK4 and MMPs, making it an ideal tool for studying the role of these enzymes in various biological processes. However, the low yield of MMPI obtained through the synthesis method and its relatively high cost can be a limitation for lab experiments.
将来の方向性
Several future directions can be explored in the field of MMPI research. One potential direction is the development of more efficient and cost-effective synthesis methods to increase the yield of MMPI. Another direction is the exploration of the potential applications of MMPI in the treatment of other diseases, such as diabetes and obesity. The role of MMPI in the regulation of cellular signaling pathways and gene expression can also be investigated to gain a better understanding of its mechanism of action. Finally, the development of MMPI derivatives with improved pharmacokinetic properties can be explored to enhance its therapeutic potential.
合成法
The synthesis of MMPI involves the condensation reaction between mesitylamine and 4-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The product is then subjected to oxidation with potassium permanganate to obtain the final product. The yield of MMPI obtained through this method is around 50%.
科学的研究の応用
MMPI has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit anticancer, anti-inflammatory, and antioxidant properties. In pharmacology, it has been found to act as a potent inhibitor of cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell division and proliferation. In biochemistry, MMPI has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPI has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-hydroxy-2-(4-methoxyphenyl)-4-[(2,4,6-trimethylphenyl)iminomethyl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-16-13-17(2)24(18(3)14-16)27-15-23-21-7-5-6-8-22(21)25(29)28(26(23)30)19-9-11-20(31-4)12-10-19/h5-15,30H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZSVNZKRKJADQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=C(N(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]isonicotinamide](/img/structure/B5014265.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(phenylthio)acetamide](/img/structure/B5014266.png)
![ethyl 4-ethyl-5-methyl-2-{[(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5014269.png)
![ethyl 1'-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B5014271.png)

![3-[(1-benzyl-1H-benzimidazol-2-yl)diazenyl]-2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole](/img/structure/B5014289.png)

![N-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5014296.png)



![N~1~-[2-(benzylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5014322.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B5014332.png)